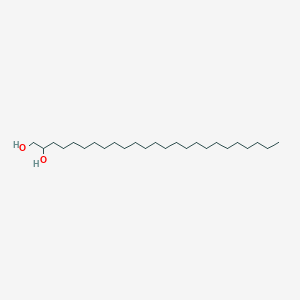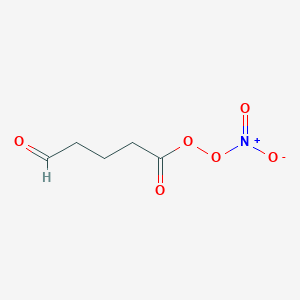
Dipropan-2-yl (2-nitrophenyl)boronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-yl (2-nitrophenyl)boronate is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique properties and applications. This compound is characterized by the presence of a boronate ester group attached to a 2-nitrophenyl ring, making it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipropan-2-yl (2-nitrophenyl)boronate typically involves the reaction of 2-nitrophenylboronic acid with isopropanol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The general reaction scheme is as follows:
2-nitrophenylboronic acid+isopropanol→Dipropan-2-yl (2-nitrophenyl)boronate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Dipropan-2-yl (2-nitrophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.
Reduction: The nitro group on the phenyl ring can be reduced to an amino group.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent.
Major Products:
Oxidation: 2-nitrophenylboronic acid.
Reduction: Dipropan-2-yl (2-aminophenyl)boronate.
Substitution: Various biaryl compounds depending on the coupling partner.
Applications De Recherche Scientifique
Dipropan-2-yl (2-nitrophenyl)boronate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Propriétés
| 106970-42-7 | |
Formule moléculaire |
C12H18BNO4 |
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
(2-nitrophenyl)-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C12H18BNO4/c1-9(2)17-13(18-10(3)4)11-7-5-6-8-12(11)14(15)16/h5-10H,1-4H3 |
Clé InChI |
JYVLDMOXJVMQOA-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1[N+](=O)[O-])(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-one](/img/structure/B14316179.png)




![5-Bromo-3-(bromomethyl)thieno[2,3-d][1,2]oxazole](/img/structure/B14316246.png)
